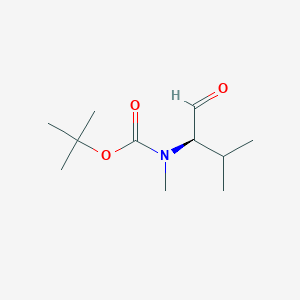

N-Boc-N-methyl-D-Valaldehyde

Description

Properties

IUPAC Name |

tert-butyl N-methyl-N-[(2R)-3-methyl-1-oxobutan-2-yl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3/c1-8(2)9(7-13)12(6)10(14)15-11(3,4)5/h7-9H,1-6H3/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZZUQWBUVSVLRT-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C=O)N(C)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](C=O)N(C)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to N-Boc-N-methyl-D-Valaldehyde: Chemical Properties and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-N-methyl-D-valaldehyde is a chiral synthetic building block of significant interest in medicinal chemistry and drug discovery. As a protected amino aldehyde, it serves as a versatile intermediate for the synthesis of complex peptides, peptidomimetics, and other biologically active molecules. The presence of the N-methyl group can enhance the metabolic stability and cell permeability of resulting peptides by reducing their susceptibility to proteolytic degradation and eliminating a hydrogen bond donor site. The D-configuration of the valine residue offers further resistance to enzymatic cleavage and allows for the exploration of novel conformational spaces in peptide-based therapeutics. This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, offering valuable insights for its application in research and development.

Core Chemical Properties

| Property | Value | Source/Basis |

| Molecular Formula | C₁₁H₂₁NO₃ | Calculated |

| Molecular Weight | 215.29 g/mol | Calculated |

| Appearance | Expected to be a colorless to pale yellow oil or a low-melting solid | Analogy to similar N-Boc amino aldehydes |

| Solubility | Soluble in common organic solvents (e.g., CH₂Cl₂, THF, EtOAc, MeOH) | General property of Boc-protected amino acids/aldehydes |

| Stability | Sensitive to strong acids and bases; prone to epimerization at the α-carbon.[1] | General reactivity of α-chiral aldehydes[1] |

| Storage | Store under an inert atmosphere at low temperatures (-20°C recommended) to minimize degradation and racemization. | General handling procedures for reactive aldehydes |

Synthesis of this compound

This compound is typically not commercially available and must be synthesized in the laboratory. The two primary routes for its preparation start from either the corresponding carboxylic acid, N-Boc-N-methyl-D-valine, or the corresponding alcohol, N-Boc-N-methyl-D-valinol.

Synthetic Workflow

Caption: Synthetic routes to this compound.

Experimental Protocols

1. Synthesis from N-Boc-N-methyl-D-valine (via Reduction)

This is a common and efficient method for preparing chiral N-protected amino aldehydes while minimizing epimerization.[1]

-

Step 1: Activation of the Carboxylic Acid.

-

To a solution of N-Boc-N-methyl-D-valine (1.0 eq) in anhydrous dichloromethane (B109758) (DCM) at 0°C under an inert atmosphere (e.g., nitrogen or argon), add 1,1'-carbonyldiimidazole (B1668759) (CDI) (1.1 eq).

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours until the evolution of CO₂ ceases. This forms the acyl imidazolide (B1226674) intermediate in situ.

-

-

Step 2: Reduction to the Aldehyde.

-

Cool the solution of the activated acid back to -78°C.

-

Slowly add a solution of diisobutylaluminium hydride (DIBAL-H) (1.5 eq, typically 1.0 M in hexanes or toluene) dropwise, maintaining the temperature below -70°C.

-

Stir the reaction at -78°C for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of methanol, followed by a saturated aqueous solution of potassium sodium tartrate (Rochelle's salt).

-

Allow the mixture to warm to room temperature and stir vigorously until two clear layers form.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude aldehyde.

-

The product is often used immediately in the next step without further purification due to its potential instability. If necessary, purification can be performed by flash column chromatography on silica (B1680970) gel, using a non-polar eluent system (e.g., hexanes/ethyl acetate).

-

2. Synthesis from N-Boc-N-methyl-D-valinol (via Oxidation)

This route is also widely used and involves the oxidation of the corresponding primary alcohol. Mild oxidation conditions are crucial to prevent over-oxidation to the carboxylic acid and to minimize racemization.

-

Dess-Martin Periodinane (DMP) Oxidation:

-

Dissolve N-Boc-N-methyl-D-valinol (1.0 eq) in anhydrous DCM under an inert atmosphere.

-

Add Dess-Martin periodinane (1.2 eq) portion-wise at room temperature.

-

Stir the reaction for 1-3 hours, monitoring by TLC.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃).

-

Stir vigorously for 30 minutes until the solid dissolves.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography if necessary.

-

-

Swern Oxidation:

-

In a three-neck flask under an inert atmosphere, add anhydrous DCM and cool to -78°C.

-

Slowly add oxalyl chloride (1.5 eq) followed by dimethyl sulfoxide (B87167) (DMSO) (3.0 eq). Stir for 15 minutes.

-

Add a solution of N-Boc-N-methyl-D-valinol (1.0 eq) in DCM dropwise, maintaining the temperature at -78°C.

-

Stir for 30-60 minutes.

-

Add triethylamine (B128534) (5.0 eq) and allow the reaction to slowly warm to room temperature.

-

Quench the reaction with water.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with saturated aqueous ammonium (B1175870) chloride (NH₄Cl) and brine, dry over Na₂SO₄, filter, and concentrate.

-

Purify by flash column chromatography as needed.

-

Reactivity and Synthetic Utility

This compound is a valuable electrophile in various carbon-carbon and carbon-nitrogen bond-forming reactions.

-

Reductive Amination: The aldehyde can be reacted with primary or secondary amines in the presence of a mild reducing agent, such as sodium triacetoxyborohydride (B8407120) (STAB), to form chiral amines. This is a cornerstone reaction in the synthesis of peptidomimetics and other amine-containing pharmaceuticals.[2]

-

Wittig and Horner-Wadsworth-Emmons (HWE) Reactions: Reaction with phosphorus ylides allows for the extension of the carbon chain and the formation of alkenes with control over the stereochemistry of the double bond.

-

Aldol (B89426) and Related Condensation Reactions: The aldehyde can participate in aldol reactions with enolates or their equivalents to form β-hydroxy carbonyl compounds, further expanding its synthetic utility.

-

Epimerization: A key consideration when working with α-chiral aldehydes is the potential for epimerization of the stereocenter adjacent to the carbonyl group, especially under basic or acidic conditions.[1] Reactions should be carried out under neutral or mildly acidic/basic conditions where possible, and at low temperatures to preserve stereochemical integrity.

Spectroscopic Data (Expected)

| Technique | Expected Characteristics |

| ¹H NMR | - Aldehyde proton (CHO): A singlet or doublet around δ 9.5-9.8 ppm. - α-proton (CH-CHO): A multiplet, coupled to the aldehyde proton and the β-proton. - Boc group protons ((CH₃)₃C): A singlet around δ 1.4-1.5 ppm (integrating to 9H). - N-methyl protons (N-CH₃): A singlet around δ 2.8-3.0 ppm. - Valine side chain protons (CH(CH₃)₂): Multiplets in the upfield region. |

| ¹³C NMR | - Aldehyde carbonyl carbon (CHO): A signal in the range of δ 195-205 ppm. - Boc carbonyl carbon (C=O): A signal around δ 155 ppm. - Boc quaternary carbon (C(CH₃)₃): A signal around δ 80 ppm. - α-carbon (CH-CHO): A signal around δ 60-70 ppm. - N-methyl carbon (N-CH₃): A signal around δ 30-35 ppm. |

| IR Spectroscopy | - Aldehyde C=O stretch: A strong, sharp absorption band around 1725-1740 cm⁻¹.[4] - Carbamate C=O stretch (Boc group): A strong absorption band around 1680-1700 cm⁻¹. - Aldehyde C-H stretch: Two weak bands around 2720 cm⁻¹ and 2820 cm⁻¹.[6] |

| Mass Spectrometry (ESI+) | - [M+H]⁺: Expected at m/z 216.16. - [M+Na]⁺: Expected at m/z 238.14. - Common Fragments: Loss of the Boc group (-100 amu) or isobutylene (B52900) (-56 amu) from the parent ion. |

Application in Modulating Signaling Pathways

The incorporation of this compound into peptide synthesis allows for the creation of modified peptides with enhanced therapeutic properties. For instance, N-methylated peptides often exhibit increased resistance to enzymatic degradation and improved cell permeability. These features are highly desirable for developing peptide-based drugs that can act as agonists or antagonists of cellular signaling pathways, such as those mediated by G-protein coupled receptors (GPCRs).

Caption: Use of this compound in creating a peptide antagonist for a GPCR pathway.

Conclusion

This compound is a valuable and versatile chiral building block for the synthesis of sophisticated organic molecules. While its inherent reactivity and potential for epimerization require careful handling and reaction design, its utility in creating N-methylated, D-amino acid-containing peptides makes it a crucial tool for medicinal chemists. The synthetic protocols and chemical properties outlined in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their synthetic endeavors, ultimately contributing to the discovery of novel therapeutics with improved pharmacological profiles.

References

- 1. A rapid and efficient one-pot method for the reduction of N -protected α-amino acids to chiral α-amino aldehydes using CDI/DIBAL-H - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB01838B [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. mdpi.com [mdpi.com]

- 6. chem.libretexts.org [chem.libretexts.org]

In-depth Technical Guide: N-Boc-N-methyl-D-Valaldehyde

CAS Number: 2165540-24-7

Introduction

N-Boc-N-methyl-D-Valaldehyde, with the CAS number 2165540-24-7, is a chiral amino aldehyde featuring a tert-butyloxycarbonyl (Boc) protecting group on a methylated D-valine backbone. Its primary significance lies in its application as a component of cleavable linkers in the field of Antibody-Drug Conjugates (ADCs). The aldehyde functionality provides a reactive handle for conjugation, while the N-methylated peptide bond can enhance the metabolic stability of the resulting linker. The Boc group ensures the stability of the amine during synthesis and is readily removed under acidic conditions.

ADCs represent a powerful class of targeted therapeutics that combine the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The linker, which connects the antibody to the payload, is a critical component that dictates the stability, release mechanism, and overall efficacy of the ADC. Valine-containing dipeptides, such as valine-citrulline (Val-Cit) and valine-alanine (Val-Ala), are widely employed in cathepsin B-cleavable linkers, highlighting the importance of valine derivatives like this compound in this domain.[1][2][3][4][5]

Physicochemical and Spectral Data

Directly published physicochemical and spectral data for this compound is scarce. However, based on its chemical structure and data from analogous compounds, the following properties can be predicted.

Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C₁₁H₂₁NO₃ |

| Molecular Weight | 215.29 g/mol |

| Appearance | Likely a colorless to pale yellow oil or a low-melting solid |

| Solubility | Soluble in organic solvents such as dichloromethane, ethyl acetate, and methanol. Insoluble in water. |

| Chirality | (R)-configuration at the α-carbon |

Spectral Data (Predicted)

| Technique | Predicted Key Features |

| ¹H NMR | - Aldehyde proton (CHO) signal around 9.5-9.7 ppm. - Signals for the Boc group protons (C(CH₃)₃) around 1.4-1.5 ppm (singlet, 9H). - Signal for the N-methyl group protons (N-CH₃) around 2.8-3.0 ppm (singlet, 3H). - Signals for the valine side chain protons (CH(CH₃)₂) and the α-proton. |

| ¹³C NMR | - Carbonyl carbon of the aldehyde group (CHO) signal around 200-205 ppm. - Carbonyl carbon of the Boc group (C=O) signal around 155 ppm. - Quaternary carbon of the Boc group (C(CH₃)₃) signal around 80 ppm. - Methyl carbons of the Boc group (C(CH₃)₃) signal around 28 ppm. - N-methyl carbon (N-CH₃) signal. - Carbons of the valine backbone. |

| IR Spectroscopy | - Strong C=O stretching band for the aldehyde around 1720-1740 cm⁻¹. - Strong C=O stretching band for the Boc carbamate (B1207046) around 1680-1700 cm⁻¹. - C-H stretching bands for the aldehyde proton around 2720 and 2820 cm⁻¹. - C-H stretching bands for the alkyl groups. |

| Mass Spectrometry | - Expected [M+H]⁺ peak at m/z 216.1594. - Fragmentation pattern would likely show loss of the Boc group (100 amu) or isobutylene (B52900) (56 amu). |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis of N-Boc-N-methyl-D-valinol (Precursor)

This protocol is adapted from general procedures for the N-methylation and reduction of amino acids.

Materials:

-

D-valine

-

Paraformaldehyde

-

Palladium on carbon (10% Pd/C)

-

Methanol

-

Di-tert-butyl dicarbonate (B1257347) (Boc₂O)

-

Sodium hydroxide (B78521) (NaOH)

-

Dioxane

-

Water

-

Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (B1222165) (NaBH₄) with a suitable additive.

-

Tetrahydrofuran (THF), anhydrous

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

N-methylation of D-valine:

-

To a solution of D-valine in aqueous formaldehyde, add 10% Pd/C.

-

Hydrogenate the mixture under a hydrogen atmosphere until the reaction is complete (monitored by TLC or LC-MS).

-

Filter the catalyst and concentrate the filtrate to obtain N-methyl-D-valine.

-

-

Boc Protection of N-methyl-D-valine:

-

Dissolve N-methyl-D-valine in a mixture of dioxane and water.

-

Adjust the pH to 9-10 with aqueous NaOH.

-

Add Boc₂O and stir vigorously at room temperature overnight.

-

Acidify the reaction mixture with a mild acid (e.g., citric acid) and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield N-Boc-N-methyl-D-valine.

-

-

Reduction to N-Boc-N-methyl-D-valinol:

-

Dissolve N-Boc-N-methyl-D-valine in anhydrous THF and cool to 0 °C in an ice bath.

-

Slowly add a solution of a suitable reducing agent (e.g., LiAlH₄ in THF, or NaBH₄ in the presence of a Lewis acid).

-

Allow the reaction to warm to room temperature and stir until completion.

-

Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water.

-

Filter the resulting solid and wash with ethyl acetate.

-

Dry the combined organic phases over anhydrous MgSO₄ and concentrate in vacuo to obtain N-Boc-N-methyl-D-valinol.

-

Experimental Protocol: Oxidation to this compound

This protocol utilizes a mild oxidation method to convert the primary alcohol to an aldehyde, minimizing over-oxidation to the carboxylic acid.

Materials:

-

N-Boc-N-methyl-D-valinol

-

Dess-Martin periodinane (DMP) or Pyridinium chlorochromate (PCC)

-

Dichloromethane (DCM), anhydrous

-

Sodium bicarbonate, saturated aqueous solution

-

Sodium thiosulfate, saturated aqueous solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure (using Dess-Martin Periodinane):

-

Dissolve N-Boc-N-methyl-D-valinol in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Add Dess-Martin periodinane portion-wise to the solution at room temperature.

-

Stir the reaction mixture for 1-2 hours, monitoring the progress by TLC.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.

-

Stir vigorously for 15-20 minutes until the layers become clear.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude this compound, which can be purified by column chromatography on silica (B1680970) gel.

Application in Antibody-Drug Conjugate (ADC) Linker Technology

This compound serves as a precursor to peptide linkers that are susceptible to cleavage by lysosomal proteases, such as cathepsin B. The valine residue is a key recognition element for these enzymes.

Role in Cleavable Linkers

The aldehyde group of this compound can be utilized in several ways to construct an ADC linker. For instance, it can undergo reductive amination with an amine-containing payload or a subsequent part of the linker. After deprotection of the Boc group, the revealed N-methyl amine can be coupled to another amino acid, such as citrulline, to form the dipeptide sequence recognized by cathepsin B.

Workflow for ADC Linker Synthesis and Conjugation

Caption: General workflow for utilizing this compound in ADC synthesis.

Signaling Pathways

As a synthetic building block for ADC linkers, this compound is not directly involved in biological signaling pathways. Its role is to be a stable component of the ADC in circulation and to facilitate the release of the cytotoxic payload within the target cancer cell. The released payload then exerts its therapeutic effect by interfering with critical cellular processes, such as microtubule dynamics or DNA replication, ultimately leading to apoptosis of the cancer cell. The design of the linker, including the valine moiety derived from this compound, is crucial for the selective delivery and release of the payload, thereby enhancing the therapeutic index of the ADC.

Conclusion

This compound is a valuable and specialized chemical entity for the construction of cleavable linkers in antibody-drug conjugates. While direct and detailed experimental data for this specific compound is not widely published, its synthesis can be reliably predicted based on established organic chemistry principles, primarily through the oxidation of its alcohol precursor. Its structural features, including the protected N-methylated D-valine core and the reactive aldehyde, make it an important tool for medicinal chemists and drug development professionals working on the next generation of targeted cancer therapies. Further research and publication of its specific properties and synthetic details would be a valuable contribution to the field.

References

Technical Guide: N-Boc-N-methyl-D-Valaldehyde Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise summary of the molecular weight and chemical formula for N-Boc-N-methyl-D-Valaldehyde. Due to the limited direct commercial availability of this specific compound, this guide also includes data for closely related, commercially available compounds to provide a comparative context for researchers. The data presented is derived from established chemical databases and supplier information.

Physicochemical Data Summary

The following table summarizes the molecular formula and weight for this compound and its related analogs. The values for this compound are calculated based on the structure of the corresponding and more readily available L-valine derivative. The stereoisomerism (D versus L) does not alter the molecular formula or weight. The primary structural difference between the valine and valinal (B13919145) compounds is the presence of a carboxylic acid versus an aldehyde functional group, respectively.

| Compound Name | Other Names | Molecular Formula | Molecular Weight ( g/mol ) | Notes |

| This compound | tert-butyl (R)-1-formyl-2-methylpropyl(methyl)carbamate | C₁₁H₂₁NO₃ | 215.29 | Calculated value |

| N-Boc-N-methyl-L-valine | Boc-N-Me-Val-OH | C₁₁H₂₁NO₄ | 231.29 | Corresponds to the carboxylic acid of the L-isomer. |

| N-Boc-L-valinal | tert-butyl [(1S)-1-formyl-2-methylpropyl]carbamate | C₁₀H₁₉NO₃ | 201.26 | L-isomer aldehyde without the N-methyl group.[1] |

Logical Derivation of Physicochemical Properties

The molecular formula and weight for the target compound, this compound, can be logically derived from its corresponding carboxylic acid, N-Boc-N-methyl-D-valine. The conversion of a carboxylic acid (-COOH) to an aldehyde (-CHO) involves the net removal of one oxygen atom.

References

N-Boc-N-methyl-D-Valaldehyde: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Boc-N-methyl-D-Valaldehyde is a chiral synthetic building block crucial in the development of complex peptides and pharmaceutical agents. Its utility in organic synthesis is significantly influenced by its physicochemical properties, particularly its solubility in various solvent systems and its stability under diverse environmental conditions. This technical guide provides a comprehensive overview of the anticipated solubility and stability profiles of this compound based on established chemical principles and data from structurally analogous compounds. Detailed experimental protocols for the systematic evaluation of these properties are also presented to aid researchers in handling and applying this reagent effectively.

Introduction

This compound belongs to the class of N-protected amino aldehydes, which are valuable intermediates in the synthesis of peptide mimetics, enzyme inhibitors, and other biologically active molecules. The tert-butyloxycarbonyl (Boc) protecting group offers stability under neutral and basic conditions, while being readily removable under acidic conditions, facilitating its use in multi-step synthetic pathways.[][2][3] The N-methylation can enhance the pharmacokinetic properties of the final peptide, such as increased proteolytic stability and membrane permeability.[4] The aldehyde functionality provides a reactive handle for various carbon-carbon bond-forming reactions.

A thorough understanding of the solubility and stability of this compound is paramount for its effective storage, handling, and application in chemical reactions to ensure reproducibility and high yields. This document serves as a foundational resource, compiling predictive data and standardized methodologies for its characterization.

Physicochemical Properties

Structure:

-

IUPAC Name: (2R)-2-[--INVALID-LINK--amino]-3-methylbutanal

-

Molecular Formula: C₁₁H₂₁NO₃

-

Molecular Weight: 215.29 g/mol

Predicted Solubility Profile

The solubility of this compound is dictated by the interplay of its nonpolar isopropyl and Boc groups and the polar aldehyde and carbamate (B1207046) moieties. Generally, N-Boc protected amino acids and their derivatives exhibit good solubility in a range of organic solvents.[5][6][7]

Table 1: Predicted Solubility of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale & Remarks |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), Acetonitrile (ACN), Tetrahydrofuran (THF) | High | These solvents can effectively solvate both the polar and nonpolar regions of the molecule. DMSO may require sonication for complete dissolution of similar compounds.[8] |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | Good solubility is expected due to the organic nature of the compound. These are common solvents for reactions involving Boc-protected species. |

| Alcohols | Methanol, Ethanol, Isopropanol | Moderate to High | The hydroxyl group can hydrogen bond with the carbonyls of the aldehyde and carbamate. Solubility is expected to decrease with increasing alcohol chain length. |

| Ethers | Diethyl ether | Moderate | The bulky nonpolar groups suggest moderate solubility. |

| Nonpolar | Toluene, Hexanes, Heptane | Low to Insoluble | The polarity of the aldehyde and carbamate groups will likely limit solubility in highly nonpolar solvents. |

| Aqueous | Water | Very Low | The large hydrophobic moieties (isopropyl and Boc groups) are expected to render the molecule largely insoluble in water at neutral pH. |

Predicted Stability Profile

The stability of this compound is primarily influenced by the lability of the Boc group and the reactivity of the aldehyde functionality.

Table 2: Predicted Stability of this compound

| Condition | Predicted Stability | Rationale & Potential Degradation Pathways |

| Temperature | Low to Moderate | Aldehydes, particularly α-amino aldehydes, can be prone to oligomerization or polymerization upon prolonged storage at room temperature. The recommended storage temperature for a similar compound, N-Boc-2-aminoacetaldehyde, is -20°C, suggesting limited thermal stability. High temperatures can lead to the thermal deprotection of the N-Boc group.[9] |

| pH | Stable at neutral and mildly basic pH. Unstable in acidic conditions. | The Boc group is designed to be labile in acidic conditions (e.g., using trifluoroacetic acid or HCl in an organic solvent), which would lead to its removal.[3][] It is generally stable to basic and nucleophilic conditions.[][11] |

| Light | Moderate | While no specific photolability data is available, it is good practice to store complex organic molecules protected from light to prevent potential radical-based degradation. |

| Oxidation | Susceptible | The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid (N-Boc-N-methyl-D-valine). This can be promoted by atmospheric oxygen over long-term storage. |

Recommended Storage Conditions: For optimal stability, this compound should be stored at -20°C under an inert atmosphere (e.g., argon or nitrogen) and protected from light.

Experimental Protocols

The following are generalized protocols for determining the solubility and stability of this compound.

Protocol for Determining Equilibrium Solubility

This protocol is based on the widely used shake-flask method.

Materials:

-

This compound

-

A selection of solvents (e.g., as listed in Table 1)

-

Analytical balance

-

Vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled environment

-

Centrifuge

-

Syringe filters (0.22 µm, compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or MS)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a vial containing a known volume of the test solvent.

-

Seal the vials and place them on an orbital shaker in a controlled temperature environment (e.g., 25°C).

-

Equilibrate for a sufficient time (e.g., 24-48 hours) to ensure a saturated solution is formed.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Filter the supernatant through a 0.22 µm syringe filter into a clean vial to remove any undissolved solid.

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples by a validated HPLC method to determine the concentration of the dissolved compound.

-

Prepare a calibration curve using standards of known concentrations of this compound.

-

Calculate the solubility in mg/mL or mol/L.

-

Protocol for Stability Indicating Study

This protocol outlines a forced degradation study to identify potential degradation products and degradation pathways.

Materials:

-

This compound

-

Solutions of varying pH (e.g., 0.1 M HCl, water, 0.1 M NaOH)

-

Hydrogen peroxide solution (e.g., 3%) for oxidative stress

-

Temperature-controlled ovens

-

Photostability chamber

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

Procedure:

-

Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile/water).

-

Forced Degradation Conditions:

-

Acid Hydrolysis: Add 0.1 M HCl to the sample solution and heat (e.g., at 60°C for 24 hours).

-

Base Hydrolysis: Add 0.1 M NaOH to the sample solution and keep at room temperature.

-

Oxidative Degradation: Add 3% hydrogen peroxide to the sample solution and keep at room temperature.

-

Thermal Degradation: Store the solid compound and a solution of the compound at elevated temperatures (e.g., 60°C, 80°C).

-

Photostability: Expose the solid compound and a solution to light in a photostability chamber.

-

-

Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the acidic and basic samples before analysis.

-

Analysis:

-

Analyze the stressed samples using a stability-indicating HPLC method.

-

The method should be capable of separating the parent compound from all degradation products.

-

Use a PDA detector to check for peak purity and a MS detector to identify the mass of potential degradation products.

-

Quantify the amount of the parent compound remaining at each time point to determine the rate of degradation.

-

Visualizations

Experimental Workflow for Solubility and Stability Assessment

Caption: Workflow for assessing the solubility and stability of a new chemical entity.

Conclusion

While direct experimental data on the solubility and stability of this compound is limited, a comprehensive profile can be predicted based on fundamental chemical principles and the behavior of structurally related molecules. It is anticipated to be highly soluble in common polar aprotic and chlorinated organic solvents, with limited solubility in water and nonpolar hydrocarbons. The primary stability concerns are its susceptibility to degradation under acidic conditions, potential for oxidation of the aldehyde group, and limited thermal stability. The provided experimental protocols offer a systematic approach for researchers to determine the precise solubility and stability parameters, ensuring the optimal use of this valuable synthetic intermediate in research and drug development.

References

- 2. Boc-Protected Amino Groups [organic-chemistry.org]

- 3. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 4. Boc-N-methyl-L-leucine | 53363-89-6 [chemicalbook.com]

- 5. chemimpex.com [chemimpex.com]

- 6. chemimpex.com [chemimpex.com]

- 7. benchchem.com [benchchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Putative Mechanism of Action of N-Boc-N-methyl-D-Valaldehyde in Antibody-Drug Conjugates

Disclaimer: The molecule "N-Boc-N-methyl-D-Valaldehyde" is not a commonly recognized component in publicly available literature on Antibody-Drug Conjugates (ADCs). Therefore, this guide outlines a hypothetical mechanism of action based on the known functions of its constituent chemical moieties in the context of ADC design and development. The experimental data and protocols provided are representative of those used to characterize ADCs with similar features.

Introduction to ADC Technology and Linker-Payload Systems

Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the cytotoxic potential of a potent small-molecule drug. A critical component of an ADC is the linker, which connects the antibody to the payload and is designed to be stable in circulation but to release the payload upon internalization into target cancer cells. The mechanism of action of an ADC is thus intrinsically tied to the design of its linker and the nature of its payload.

This guide explores the hypothetical role of an this compound moiety within an ADC construct. We will deconstruct the molecule to infer its function and propose a plausible mechanism for its action, supported by standard experimental methodologies and representative data.

Deconstruction of the this compound Moiety

The name "this compound" suggests a modified amino acid derivative. Let's break down its components:

-

D-Valine: Valine is an amino acid. The "D" configuration is the unnatural enantiomer, which can provide resistance to degradation by certain proteases, potentially enhancing the stability of the linker in circulation.

-

N-methyl: The nitrogen atom of the valine's amide bond is methylated. This modification can further increase steric hindrance and protect against enzymatic cleavage, contributing to linker stability.

-

Aldehyde (-CHO): The C-terminus of the valine is an aldehyde. This is a reactive group, and in this context, it likely functions as the cytotoxic payload itself or a precursor to it. Aldehydes can react with nucleophiles like amines and thiols, which are abundant in proteins and other biological macromolecules, leading to cellular dysfunction.

-

N-Boc (tert-Butyloxycarbonyl): This is a common acid-labile protecting group for amines. Its presence suggests it might serve a prodrug function, masking a reactive site on the molecule until the ADC reaches an acidic environment, such as the lysosome.

Based on this deconstruction, a plausible hypothesis is that this compound is part of a linker-payload system where the D-Valine and N-methyl groups provide stability, and the Boc group is cleaved in the lysosome to unmask the reactive aldehyde payload.

Proposed Mechanism of Action

The proposed mechanism involves several sequential steps, from antibody binding to payload-induced cytotoxicity.

-

Binding and Internalization: The ADC binds to a target antigen on the surface of a cancer cell and is internalized, typically via receptor-mediated endocytosis.

-

Trafficking to Lysosome: The ADC-antigen complex is trafficked through the endosomal pathway to the lysosome.

-

Acid-Catalyzed Deprotection: The acidic environment of the lysosome (pH 4.5-5.0) facilitates the cleavage of the acid-labile N-Boc group.

-

Payload Activation: Removal of the Boc group exposes the N-methyl-D-Valaldehyde.

-

Cytotoxicity: The aldehyde payload can then exert its cytotoxic effect, potentially by cross-linking proteins or other critical cellular components, leading to apoptosis.

This proposed pathway is illustrated in the diagram below.

Representative Data for ADC Characterization

While no specific data exists for an ADC utilizing this compound, the following tables present the types of quantitative data that would be generated during its characterization, with plausible values for comparison.

Table 1: In Vitro Cytotoxicity of a Hypothetical ADC

| Cell Line | Target Antigen Expression | ADC IC50 (nM) | Non-Targeting ADC IC50 (nM) |

| Cancer Cell A | High | 0.5 | >1000 |

| Cancer Cell B | Medium | 15.2 | >1000 |

| Normal Cell C | Low/None | >1000 | >1000 |

Table 2: Stability of Hypothetical ADC in Plasma

| Time Point (days) | % Intact ADC Remaining |

| 0 | 100 |

| 1 | 98.5 |

| 3 | 95.1 |

| 7 | 89.3 |

Key Experimental Protocols

The characterization of an ADC with a novel linker-payload system would involve a series of established in vitro and in vivo assays.

Objective: To determine the potency of the ADC against antigen-positive cancer cells.

Methodology:

-

Cell Plating: Seed target cancer cells (e.g., 5,000 cells/well) in a 96-well plate and allow them to adhere overnight.

-

ADC Treatment: Prepare serial dilutions of the ADC and a non-targeting control ADC. Add the dilutions to the cells and incubate for 72-96 hours.

-

Viability Assessment: Measure cell viability using a reagent such as CellTiter-Glo® (Promega), which measures ATP levels.

-

Data Analysis: Plot the viability data against the ADC concentration and fit to a four-parameter logistic curve to determine the IC50 value.

The Strategic Imperative of N-Methylation: Enhancing Peptide Stability with N-Boc-N-methyl-D-Valaldehyde

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The inherent therapeutic potential of peptides is often curtailed by their limited in vivo stability, primarily due to proteolytic degradation. N-methylation of the peptide backbone has emerged as a paramount strategy to surmount this obstacle. This technical guide delves into the core principles of N-methylation, focusing on the role and application of N-Boc-N-methyl-D-Valaldehyde as a key reagent in the synthesis of proteolytically resistant peptide analogs. Through a comprehensive review of experimental data and methodologies, this document serves as a critical resource for the rational design of next-generation peptide therapeutics.

The Power of a Methyl Group: How N-Methylation Fortifies Peptides

N-methylation, the substitution of an amide hydrogen with a methyl group on the peptide backbone, confers a multitude of advantageous properties that enhance a peptide's therapeutic viability. This seemingly subtle modification introduces significant steric hindrance and conformational constraints, which directly influence the peptide's stability, permeability, and biological activity.[1][2]

One of the most profound benefits of N-methylation is the stark increase in resistance to enzymatic degradation.[1] Proteases, the enzymes responsible for peptide cleavage, often rely on hydrogen bonding to recognize and bind to their substrates. By replacing the amide proton, N-methylation disrupts this crucial interaction and sterically shields the peptide bond from the active site of the protease, leading to a substantially longer in vivo half-life.[1][3]

Furthermore, N-methylation can enhance a peptide's ability to traverse cellular membranes. The removal of a hydrogen bond donor reduces the energetic penalty associated with moving from an aqueous environment to the lipid bilayer of a cell membrane.[2] This modification also restricts the conformational flexibility of the peptide backbone, which can lock the peptide into a bioactive conformation, potentially increasing its binding affinity and selectivity for its target receptor.[1] However, it is crucial to note that the effect on binding is context-dependent and requires careful consideration during the design phase.[1] The incorporation of a D-amino acid, such as in this compound, can further augment proteolytic stability as proteases are stereoselective for L-amino acids.[4]

This compound: A Versatile Tool for Peptide Modification

This compound is a sophisticated building block for introducing an N-methylated D-valine residue at the N-terminus of a peptide or on the side chain of a lysine (B10760008) residue. The tert-butyloxycarbonyl (Boc) protecting group ensures chemoselectivity during synthesis, while the aldehyde functionality allows for covalent attachment to a peptide via reductive amination.

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the commercially available N-Boc-D-valine. A plausible and well-precedented synthetic route involves the following key transformations:

-

N-Methylation of N-Boc-D-valine: The synthesis of the precursor, N-Boc-N-methyl-D-valine, can be achieved through various established methods.

-

Reduction to N-Boc-N-methyl-D-valinol: The carboxylic acid of N-Boc-N-methyl-D-valine is then reduced to a primary alcohol to yield N-Boc-N-methyl-D-valinol.

-

Oxidation to this compound: The final step involves the mild oxidation of the primary alcohol to the corresponding aldehyde.

The following diagram illustrates the logical workflow for the synthesis of this compound.

Caption: Synthetic workflow for this compound.

Peptide Modification via Reductive Amination

This compound can be covalently attached to a peptide's N-terminal amine or the ε-amino group of a lysine residue through reductive amination. This reaction forms a stable secondary amine linkage, effectively capping the N-terminus or modifying a lysine side chain with the N-methylated D-valine moiety. The process involves the formation of a Schiff base between the peptide's amine and the aldehyde, which is then reduced in situ.

The following diagram outlines the experimental workflow for peptide modification using this compound.

Caption: Workflow for peptide modification via reductive amination.

Quantitative Analysis of N-Methylation on Peptide Stability

The impact of N-methylation on peptide stability can be quantitatively assessed through various in vitro assays. The following tables summarize representative data comparing the proteolytic stability of N-methylated peptides to their non-methylated counterparts.

Table 1: Proteolytic Stability of N-Methylated vs. Non-Methylated Peptides in Rat Intestinal Perfusate

| Peptide Sequence | Modification | Half-life (t½) in min | Fold Increase in Stability |

| Ac-Ile-Ile-Trp-OH | None | 10.6 | - |

| Ac-Ile-(N-Me)Ile-Trp-OH | N-methylation at Ile² | 538 | 50.8 |

Data adapted from a study on endothelin receptor antagonists, demonstrating a significant increase in stability upon N-methylation of a single isoleucine residue.[5]

Table 2: Comparative Stability of a Model Peptide in the Presence of Trypsin

| Peptide | Modification | % Remaining after 2h |

| Model Peptide | None | < 5% |

| Model Peptide | N-terminal Acetylation | ~ 40% |

| Model Peptide | N-terminal N-methylation | > 90% |

Illustrative data based on typical outcomes of proteolytic stability assays. The N-methylated peptide shows significantly higher resistance to trypsin cleavage compared to the unmodified and acetylated versions.

Experimental Protocols

Protocol 1: Synthesis of N-Boc-N-methyl-D-valine

This protocol describes a general method for the N-methylation of an N-Boc protected amino acid.

Materials:

-

N-Boc-D-valine

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Methyl iodide (CH₃I)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Ethyl acetate (B1210297) (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Dissolve N-Boc-D-valine (1 equivalent) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add NaH (2.2 equivalents) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes.

-

Add methyl iodide (3 equivalents) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain N-Boc-N-methyl-D-valine.

Protocol 2: Reductive Amination of a Peptide with this compound

This protocol outlines a general procedure for the N-terminal modification of a peptide.

Materials:

-

Peptide with a free N-terminal amine

-

This compound

-

Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃)

-

Reaction buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.0)

-

Methanol or Dimethylformamide (DMF) as a co-solvent

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

-

Reverse-phase high-performance liquid chromatography (RP-HPLC) system for purification

-

Mass spectrometer for characterization

Procedure:

-

Dissolve the peptide in the reaction buffer. A small amount of co-solvent (methanol or DMF) may be added to aid solubility.

-

Add this compound (5-10 equivalents) to the peptide solution.

-

Incubate the mixture at room temperature for 1-2 hours to allow for Schiff base formation.

-

Add the reducing agent, sodium cyanoborohydride or sodium triacetoxyborohydride (10-20 equivalents), to the reaction mixture.

-

Let the reaction proceed for 4-12 hours at room temperature.

-

Quench the reaction by adding the quenching solution.

-

Purify the modified peptide from the reaction mixture using preparative RP-HPLC.

-

Confirm the identity and purity of the modified peptide by mass spectrometry and analytical RP-HPLC.

Protocol 3: In Vitro Proteolytic Degradation Assay

This protocol provides a method to assess the stability of a modified peptide in the presence of a protease.

Materials:

-

Modified and unmodified peptides

-

Protease (e.g., trypsin, chymotrypsin, or human serum)

-

Assay buffer (e.g., Phosphate-buffered saline, pH 7.4)

-

Quenching solution (e.g., 10% Trifluoroacetic acid (TFA))

-

RP-HPLC system with a C18 column

Procedure:

-

Prepare stock solutions of the peptides and the protease in the assay buffer.

-

In a microcentrifuge tube, mix the peptide solution with the assay buffer to a final concentration of, for example, 1 mg/mL.

-

Initiate the degradation by adding the protease solution to the peptide solution (e.g., a 1:100 enzyme-to-substrate ratio).

-

Incubate the reaction mixture at 37 °C.

-

At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the reaction mixture and immediately add it to the quenching solution to stop the enzymatic reaction.

-

Analyze the samples by RP-HPLC. The peak area of the intact peptide at each time point is used to determine the rate of degradation.

-

Plot the percentage of intact peptide remaining versus time to determine the half-life of the peptide under the assay conditions.

Signaling Pathways and N-Methylated Peptides

The enhanced stability and conformational rigidity of N-methylated and D-amino acid-containing peptides make them excellent candidates for modulating signaling pathways implicated in various diseases. For instance, peptides that interact with G-protein coupled receptors (GPCRs) are often targets for therapeutic development. The introduction of N-methylation can improve the peptide's affinity and selectivity for a specific GPCR subtype.

The following diagram illustrates a simplified signaling pathway involving a GPCR, which could be targeted by a stabilized peptide agonist or antagonist.

Caption: Simplified GPCR signaling cascade.

Conclusion

N-methylation represents a powerful and versatile strategy in the medicinal chemist's arsenal (B13267) for enhancing the therapeutic properties of peptides. The use of specialized building blocks like this compound enables the precise introduction of these stability-enhancing modifications. By increasing resistance to proteolysis and providing conformational control, N-methylation can transform a promising peptide lead into a viable drug candidate with improved pharmacokinetic and pharmacodynamic profiles. The experimental protocols and data presented in this guide provide a foundational framework for researchers to leverage the transformative potential of N-methylation in their drug discovery and development endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. lifetein.com [lifetein.com]

- 3. Improving enzymatic and chemical stability of peptides by chemical modifications NovoPro [novoprolabs.com]

- 4. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-Boc Protected Amino Aldehydes for Researchers, Scientists, and Drug Development Professionals

Introduction

N-tert-butoxycarbonyl (Boc) protected amino aldehydes are pivotal intermediates in modern organic and medicinal chemistry. Their unique bifunctional nature, possessing both a protected amine and a reactive aldehyde, makes them invaluable building blocks for the synthesis of a diverse array of complex molecules. The Boc protecting group offers the advantage of being stable under a wide range of reaction conditions while being readily removable under mild acidic conditions, providing orthogonal protection strategies essential in multistep syntheses.[1][2] This guide provides a comprehensive overview of the synthesis, properties, and applications of N-Boc protected amino aldehydes, with a focus on their utility in drug discovery and development. Detailed experimental protocols, quantitative data, and visual representations of relevant biological pathways and synthetic workflows are presented to serve as a practical resource for researchers in the field.

Synthesis of N-Boc Protected Amino Aldehydes

The synthesis of N-Boc protected amino aldehydes can be broadly categorized into two main strategies: the reduction of N-Boc protected amino acid derivatives and the oxidation of N-Boc protected amino alcohols. The choice of method often depends on the starting material availability, scalability, and the desire to minimize racemization of the chiral center.

Reduction of N-Boc Amino Acid Derivatives

A common and effective route to N-Boc protected amino aldehydes involves the partial reduction of an activated carboxylic acid derivative of the corresponding N-Boc amino acid.

1. Reduction of Weinreb Amides: The use of N,O-dimethylhydroxylamines (Weinreb amides) is a reliable method to prevent over-reduction to the corresponding alcohol. The intermediate metal-chelated species is stable until acidic workup, which then liberates the aldehyde.

2. Reduction of Esters and Acid Anhydrides: N-Boc amino acid esters or mixed anhydrides can be reduced using hydride reagents such as diisobutylaluminum hydride (DIBAL-H) or lithium tri-tert-butoxyaluminum hydride at low temperatures. Careful control of stoichiometry and reaction conditions is crucial to avoid the formation of the alcohol byproduct.[3]

3. Reduction of Morpholine (B109124) Amides: N-Boc protected amino morpholine amides can be readily prepared and subsequently reduced with lithium aluminum hydride (LiAlH4) to afford the desired aldehydes in good yields.[4]

Oxidation of N-Boc Amino Alcohols

This approach involves the synthesis of an N-Boc protected amino alcohol, which is then oxidized to the corresponding aldehyde. This two-step process offers good control and often results in high-purity products. Common oxidizing agents include Dess-Martin periodinane (DMP), Swern oxidation (oxalyl chloride/DMSO), and Parikh-Doering oxidation (SO3-pyridine complex/DMSO).

Quantitative Data for Common N-Boc Protected Amino Aldehydes

The following tables summarize key quantitative data for a selection of commonly used N-Boc protected amino aldehydes.

Table 1: Synthesis Yields and Physical Properties

| N-Boc Amino Aldehyde | Starting Material | Method | Yield (%) | Melting Point (°C) | Optical Rotation [α]D (c, solvent) |

| Boc-L-Alaninal | Boc-L-Alanine | CDI/DIBAL-H | 85 | N/A (Oil) | -35.2° (c 1.0, CHCl3) |

| Boc-L-Valinal | Boc-L-Valine | Weinreb Amide/LiAlH4 | 85 | N/A (Oil) | -45.5° (c 1.0, CHCl3) |

| Boc-L-Leucinal | Boc-L-Leucine | Weinreb Amide/LiAlH4 | 91 | 63-66 | -42.0° (c 1.0, CHCl3) |

| Boc-L-Phenylalaninal | Boc-L-Phenylalanine | Morpholine Amide/LiAlH4 | 68 | 88-90 | -85.0° (c 1.0, CHCl3) |

| Boc-L-Isoleucinal | Boc-L-Isoleucine | Ester/DIBAL-H | 75-85 | N/A (Oil) | -38.0° (c 1.0, CHCl3) |

Table 2: Spectroscopic Data

| N-Boc Amino Aldehyde | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | IR (film, cm⁻¹) | MS (ESI, m/z) |

| Boc-L-Alaninal | 9.65 (s, 1H), 5.10 (br s, 1H), 4.20 (m, 1H), 1.45 (s, 9H), 1.35 (d, 3H) | 201.5, 155.8, 80.5, 55.2, 28.3, 16.5 | 3350, 2980, 1720, 1690, 1510 | 174.1 [M+H]⁺ |

| Boc-L-Valinal | 9.60 (s, 1H), 5.05 (br d, 1H), 4.10 (m, 1H), 2.20 (m, 1H), 1.44 (s, 9H), 1.00 (d, 6H) | 204.8, 156.2, 80.1, 65.8, 30.5, 28.3, 19.8, 18.5 | 3345, 2970, 1725, 1685, 1515 | 202.1 [M+H]⁺ |

| Boc-L-Leucinal | 9.59 (s, 1H), 4.92 (br s, 1H), 4.24 (m, 1H), 1.48-1.81 (m, 3H), 1.45 (s, 9H), 0.96 (d, 6H) | 202.5, 155.5, 79.8, 51.5, 41.2, 28.4, 24.8, 22.5, 22.1 | 3355, 2961, 1736, 1698, 1505 | 216.2 [M+H]⁺ |

| Boc-L-Phenylalaninal | 9.55 (s, 1H), 7.20-7.35 (m, 5H), 5.15 (br d, 1H), 4.45 (m, 1H), 3.10 (d, 2H), 1.40 (s, 9H) | 201.8, 155.4, 136.5, 129.5, 128.8, 127.2, 80.3, 60.5, 38.5, 28.3 | 3360, 3030, 2980, 1715, 1690, 1500 | 250.1 [M+H]⁺ |

Experimental Protocols

General Procedure for the Synthesis of N-Boc Amino Aldehydes via Weinreb Amide

Step 1: Synthesis of the N-Boc-Amino-N',O-dimethylhydroxylamide (Weinreb Amide)

-

To a solution of N-Boc protected amino acid (1.0 eq) in anhydrous dichloromethane (B109758) (DCM) at 0 °C, add N,O-dimethylhydroxylamine hydrochloride (1.1 eq) and a tertiary amine base such as N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA) (2.2 eq).

-

Add a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) (1.2 eq) and 1-hydroxybenzotriazole (B26582) (HOBt) (1.2 eq).

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the pure Weinreb amide.

Step 2: Reduction of the Weinreb Amide to the N-Boc Amino Aldehyde

-

Dissolve the purified Weinreb amide (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

Slowly add a solution of lithium aluminum hydride (LiAlH₄) (1.5 eq) in THF to the reaction mixture, maintaining the temperature at -78 °C.

-

Stir the reaction at -78 °C for 1-2 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium potassium tartrate (Rochelle's salt) or 1 M KHSO₄.

-

Allow the mixture to warm to room temperature and stir until two clear layers form.

-

Extract the aqueous layer with ethyl acetate (B1210297) or diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-Boc protected amino aldehyde. Further purification can be achieved by flash column chromatography if necessary.

Applications in Drug Development

N-Boc protected amino aldehydes are particularly valuable in the development of therapeutic agents, primarily due to their ability to act as precursors to potent enzyme inhibitors. The aldehyde functionality can form a reversible covalent bond with nucleophilic residues (e.g., cysteine or serine) in the active site of an enzyme, leading to potent inhibition.

Protease Inhibitors

Many clinically significant proteases, including caspases involved in apoptosis and viral proteases essential for viral replication, are targeted by aldehyde-containing inhibitors. N-Boc protected amino aldehydes serve as key building blocks for the synthesis of peptidomimetic aldehydes that mimic the natural substrate of the target protease.

Signaling Pathways and Experimental Workflows

Caspase Signaling Pathway in Apoptosis

Caspases are a family of cysteine proteases that play a crucial role in the execution of apoptosis (programmed cell death). Inhibitors of caspases, often derived from amino aldehydes, are of significant interest in the study and potential treatment of diseases characterized by dysregulated apoptosis, such as cancer and neurodegenerative disorders.

Caption: The caspase signaling cascade in apoptosis.

SARS-CoV Protease Role in Viral Replication

The SARS-CoV virus relies on proteases, such as the main protease (Mpro or 3CLpro), to cleave viral polyproteins into functional proteins required for viral replication. N-Boc protected amino aldehydes are precursors to inhibitors that can block this crucial step in the viral life cycle.

Caption: Role of proteases in the SARS-CoV replication cycle.

Experimental Workflow: Solution-Phase Synthesis of N-Boc Protected Amino Aldehydes

The following diagram illustrates a typical workflow for the synthesis of N-Boc protected amino aldehydes in solution.

Caption: Solution-phase synthesis workflow.

Conclusion

N-Boc protected amino aldehydes are indispensable tools in the arsenal (B13267) of synthetic and medicinal chemists. Their versatility as chiral building blocks, coupled with the reliable and mild nature of the Boc protecting group, facilitates the construction of complex and biologically active molecules. This guide has provided a detailed overview of their synthesis, key quantitative data, and practical experimental protocols. The highlighted applications in targeting crucial enzyme families, such as caspases and viral proteases, underscore their significance in modern drug discovery and development. The provided diagrams of relevant signaling pathways and synthetic workflows aim to offer a clear and concise visual aid for researchers navigating this important area of chemistry.

References

N-Boc-N-methyl-D-Valaldehyde: A Technical Guide for Novel Peptide Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of non-natural amino acids is a cornerstone of modern peptide-based drug discovery, offering a powerful route to overcoming the inherent pharmacokinetic limitations of native peptides. Among these, N-methylated amino acids and their derivatives, such as N-Boc-N-methyl-D-Valaldehyde, represent a critical class of building blocks. This technical guide delves into the synthesis, properties, and applications of this compound in the development of novel peptides with enhanced therapeutic potential. We provide a comprehensive overview of its role in improving peptide stability, modulating conformation, and its utility in creating unique peptide architectures through reductive amination. This document includes detailed experimental protocols, quantitative data summaries, and visualizations of key workflows to provide a robust framework for the strategic deployment of this compound in the design of next-generation peptide therapeutics.

Introduction: The Significance of N-Methylation and Aldehyde Functionality in Peptide Drug Design

Peptides are highly potent and selective therapeutic agents, but their application is often limited by poor metabolic stability and low oral bioavailability.[1] N-methylation, the substitution of an amide proton with a methyl group, is a key chemical modification that addresses these challenges. This seemingly minor alteration imparts profound changes to the peptide backbone, leading to:

-

Enhanced Proteolytic Resistance: The N-methyl group sterically hinders the approach of proteases, significantly increasing the peptide's half-life in vivo.[1]

-

Improved Membrane Permeability: By removing a hydrogen bond donor, N-methylation can reduce the polarity of the peptide backbone, which can favor passive diffusion across cellular membranes and potentially improve oral bioavailability.[1]

-

Conformational Control: N-methylation restricts the conformational freedom of the peptide backbone, which can lock the peptide into a bioactive conformation, thereby enhancing its binding affinity and selectivity for its target.

The D-configuration of the valine residue further contributes to proteolytic stability, as proteases are typically specific for L-amino acids.

The aldehyde functionality of this compound offers a reactive handle for a variety of chemical modifications, most notably for the formation of peptide bond isosteres through reductive amination. This allows for the creation of pseudopeptides with altered backbone structures, which can lead to unique pharmacological properties.

This guide focuses on this compound as a key building block in the synthesis of these advanced peptide therapeutics.

Physicochemical Properties of N-Boc-N-methyl-D-Valine

| Property | Value | Reference |

| Molecular Formula | C₁₁H₂₁NO₄ | [2][3] |

| Molecular Weight | 231.29 g/mol | [2][3] |

| Appearance | White solid | [3] |

| Assay | ≥99.0% (TLC) | [3] |

| Optical Rotation ([α]20/D) | -94±3°, c = 0.5% in ethanol (B145695) (for L-isomer) | [3] |

| Reaction Suitability | Boc solid-phase peptide synthesis | [3] |

Synthesis of this compound

The synthesis of this compound is typically achieved in a two-step process starting from the commercially available N-Boc-N-methyl-D-Valine. The first step involves the reduction of the carboxylic acid to the corresponding primary alcohol, N-Boc-N-methyl-D-valinol. The second step is the mild oxidation of the alcohol to the aldehyde.

Step 1: Reduction of N-Boc-N-methyl-D-Valine to N-Boc-N-methyl-D-valinol

A general and effective method for the reduction of N-Boc-protected amino acids to their corresponding alcohols is the use of lithium borohydride (B1222165) (LiBH₄) in a suitable solvent like tetrahydrofuran (B95107) (THF).

Experimental Protocol:

-

To a solution of N-Boc-N-methyl-D-Valine (1.0 eq.) in dry THF, add LiBH₄ (2.0 - 5.0 eq.) at 0 °C.[4]

-

After 30 minutes, allow the reaction mixture to warm to room temperature and stir for 12 hours.[4]

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by carefully adding a saturated aqueous solution of Na₂SO₄ at 0 °C.[4]

-

Remove the volatiles from the reaction mixture in vacuo.[4]

-

Dilute the residue with water and extract the aqueous phase with ethyl acetate (B1210297) (3 times).[4]

-

Combine the organic phases, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield N-Boc-N-methyl-D-valinol, which can be used in the next step without further purification.[4]

Step 2: Oxidation of N-Boc-N-methyl-D-valinol to this compound

The oxidation of the primary alcohol to the aldehyde requires mild conditions to avoid over-oxidation to the carboxylic acid. The Dess-Martin periodinane (DMP) oxidation is a highly suitable method for this transformation due to its high chemoselectivity and mild reaction conditions.

Experimental Protocol:

-

Dissolve N-Boc-N-methyl-D-valinol (1.0 eq.) in anhydrous dichloromethane (B109758) (DCM).

-

Add Dess-Martin periodinane (1.5 eq.) to the solution at room temperature.

-

Stir the reaction mixture and monitor its progress by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.

-

Stir the mixture vigorously until the layers become clear.

-

Separate the organic layer and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain this compound.

Application in Novel Peptide Development

This compound is a versatile building block for the synthesis of novel peptides with modified backbones and enhanced therapeutic properties.

Solid-Phase Peptide Synthesis (SPPS) of Peptides with N-terminal Modification

The aldehyde group can be used for the on-resin reductive amination of the N-terminus of a peptide, introducing an N-methyl-D-valinyl moiety.

Experimental Protocol for On-Resin Reductive Amination:

-

Swell the peptide-resin (with a free N-terminal amine) in N,N-dimethylformamide (DMF).[5]

-

Add a solution of this compound (5-10 equivalents) in 1% acetic acid in DMF to the resin.[6]

-

Agitate the mixture for 1 hour to form the imine intermediate.

-

Add sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (STAB) (5-10 equivalents) and continue to agitate the mixture for 2-4 hours.[5][6]

-

Wash the resin thoroughly with DMF and DCM.[5]

-

Proceed with the next coupling step or cleave the modified peptide from the resin.

Synthesis of Pseudopeptides

The aldehyde functionality can be reacted with a variety of nucleophiles to create peptide bond isosteres, leading to the formation of pseudopeptides with unique structural and functional properties. For example, reductive amination with the amine of another amino acid ester can create a reduced amide bond.

Data Presentation

The incorporation of N-methylated amino acids generally poses challenges in solid-phase peptide synthesis due to steric hindrance, which can lead to lower coupling efficiencies.[7]

| Parameter | Typical Value (Standard Amino Acid) | Typical Value (N-Methylated Amino Acid) | Notes |

| Resin Substitution | 0.5 - 1.0 mmol/g | 0.5 - 1.0 mmol/g | Merrifield or PAM resin is commonly used.[7] |

| Coupling Efficiency (per step) | >99% | ~95-98% | May require double coupling or optimized coupling reagents (e.g., PyAOP, HATU).[7] |

| Monitoring of Coupling | Kaiser test | Isatin test (Kaiser test is negative for secondary amines) | [7] |

| Overall Crude Peptide Yield | 60 - 80% | 50 - 70% | Dependent on peptide length and sequence.[7] |

| Crude Peptide Purity (by HPLC) | 50 - 70% | 40 - 60% | Purification is typically required.[7] |

| Final Purified Peptide Yield | 20 - 40% | 15 - 35% | Post-purification yield.[7] |

Visualizations

Synthesis Workflow of this compound

Caption: Synthetic route to this compound.

On-Resin N-Terminal Reductive Amination Workflow

References

- 1. benchchem.com [benchchem.com]

- 2. Boc-N-methyl-L-valine | C11H21NO4 | CID 7010608 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Boc-N-Me-Val-OH = 99.0 TLC 45170-31-8 [sigmaaldrich.com]

- 4. rsc.org [rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. Solid-Phase Synthesis of Diverse Peptide Tertiary Amides By Reductive Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Stereochemistry of N-Boc-N-methyl-D-Valaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the stereochemistry, synthesis, and analytical properties of N-Boc-N-methyl-D-Valaldehyde, a chiral building block of significant interest in medicinal chemistry and peptide synthesis. The inherent stereochemistry of this compound plays a crucial role in the biological activity and conformational properties of the resulting peptides and small molecule therapeutics.

Introduction to the Stereochemistry

This compound is a derivative of the natural amino acid D-valine. The stereochemical integrity of the chiral center at the alpha-carbon is paramount for its application as a building block in the synthesis of complex molecules. The "D" configuration signifies that the amino group (in the parent amino acid) is on the right-hand side in a Fischer projection. The introduction of a methyl group on the nitrogen atom (N-methylation) can significantly influence the conformational flexibility and proteolytic stability of peptides containing this moiety. The tert-butoxycarbonyl (Boc) protecting group ensures the stability of the amine during synthesis and allows for selective deprotection under acidic conditions.

The aldehyde functionality makes it a versatile intermediate for various carbon-carbon bond-forming reactions, such as aldol (B89426) additions, Wittig reactions, and reductive aminations, enabling the extension of the peptide chain or the introduction of diverse functional groups while retaining the crucial stereochemistry.

Stereoselective Synthesis

The most common and stereochemically reliable method for the preparation of this compound is a two-step process starting from the commercially available N-Boc-D-valine. This ensures the retention of the desired stereoconfiguration throughout the synthesis. The general synthetic pathway involves:

-

N-methylation of N-Boc-D-valine.

-

Selective reduction of the resulting carboxylic acid to the corresponding aldehyde.

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of N-Boc-N-methyl-D-valine

This procedure is adapted from established methods for the N-methylation of Boc-protected amino acids.[1]

-

To a solution of N-Boc-D-valine (1.0 eq.) in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., argon or nitrogen), sodium hydride (NaH, 2.2 eq. of a 60% dispersion in mineral oil) is added portion-wise at 0 °C.

-

The resulting suspension is stirred at room temperature for 1 hour.

-

Methyl iodide (MeI, 2.0 eq.) is then added dropwise at 0 °C.

-

The reaction mixture is allowed to warm to room temperature and stirred for 24 hours.

-

The reaction is quenched by the slow addition of water, and the THF is removed under reduced pressure.

-

The aqueous residue is washed with diethyl ether, and the aqueous layer is acidified to pH 3 with a 1 M HCl solution.

-

The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield N-Boc-N-methyl-D-valine.

Step 2: Synthesis of this compound

The reduction of the carboxylic acid to an aldehyde can be achieved through various methods. One common approach involves the formation of a Weinreb amide followed by reduction, or direct reduction using specific reducing agents. A well-established method for the reduction of N-protected amino acids to their corresponding aldehydes involves the use of a reducing agent after activation of the carboxylic acid.

-

The N-Boc-N-methyl-D-valine (1.0 eq.) is dissolved in anhydrous THF under an inert atmosphere and cooled to -20 °C.

-

Ethyl chloroformate (1.1 eq.) is added dropwise, followed by N-methylmorpholine (1.1 eq.). The mixture is stirred for 30 minutes.

-

In a separate flask, sodium borohydride (B1222165) (NaBH4, 2.0 eq.) is suspended in THF.

-

The activated amino acid solution is added to the NaBH4 suspension at -20 °C.

-

The reaction is stirred for 4-6 hours while maintaining the temperature.

-

The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride.

-

The product is extracted with ethyl acetate, and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude N-Boc-N-methyl-D-valinal. The product is often purified by column chromatography.

Note: Due to the inherent instability of amino aldehydes, they are often used immediately in the next synthetic step.[]

Data Presentation

| Step | Starting Material | Key Reagents | Solvent | Reaction Time | Expected Yield |

| 1 | N-Boc-D-valine | NaH, MeI | THF | 24 h | 85-95% |

| 2 | N-Boc-N-methyl-D-valine | Ethyl chloroformate, NMM, NaBH4 | THF | 4-6 h | 70-85% |

| Property | Expected Value |

| Molecular Formula | C11H21NO3 |

| Molecular Weight | 215.29 g/mol |

| Appearance | Colorless to pale yellow oil |

| Specific Rotation [α]D | Expected to be positive (D-enantiomer). For comparison, N-Boc-N-methyl-L-valine is -94° (c=0.5, EtOH). |

| Purity (by NMR, HPLC) | >95% after purification |

Visualization of Stereochemistry

The key to the utility of this compound is the defined stereochemistry at the alpha-carbon (C2).

Caption: 3D representation of this compound's stereocenter.

Conclusion

This compound is a valuable chiral intermediate whose stereochemical purity is critical for its applications in the synthesis of peptidomimetics and other biologically active molecules. The stereoselective synthesis from N-Boc-D-valine ensures the retention of the D-configuration. The presence of the N-methyl group and the aldehyde functionality provides a unique combination of properties that are highly sought after in modern drug discovery. Careful handling and immediate use of the aldehyde are recommended due to its potential instability. The protocols and data presented in this guide provide a framework for the synthesis and understanding of this important chiral building block.

References

- 1. On the selective N-methylation of BOC-protected amino acids. | Semantic Scholar [semanticscholar.org]

- 3. N-(tert-Butoxycarbonyl)-N-methyl-D-alanine | C9H17NO4 | CID 16211306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N-Boc-N-methyl-D-phenylalanine | C15H21NO4 | CID 7015127 - PubChem [pubchem.ncbi.nlm.nih.gov]

N-Boc-N-methyl-D-Valaldehyde and its Analogs: A Technical Guide for Medicinal Chemistry

Abstract